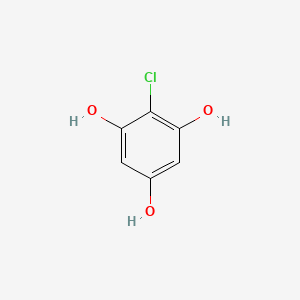

2-氯苯-1,3,5-三醇

描述

2-Chlorobenzene-1,3,5-triol, also known as 2-Chlorophloroglucinol, is a benzenetriol . It is a natural product found in Carpophyllum angustifolium and Rhabdonia verticillata .

Synthesis Analysis

The synthesis of 2-Chlorobenzene-1,3,5-triol involves an intermediate in the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), a metabolite produced by the soil bacterium Pseudomonas protegens . The intermediate, phloroglucinol, is transformed by a halogenase encoded in the pyoluteorin gene cluster into mono- and di-chlorinated phloroglucinols .Molecular Structure Analysis

The molecular formula of 2-Chlorobenzene-1,3,5-triol is C6H5ClO3 . Its molecular weight is 160.55 g/mol . The IUPAC name is 2-chlorobenzene-1,3,5-triol . The InChI is 1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzene-1,3,5-triol include a molecular weight of 160.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 60.7 Ų .科学研究应用

合成技术

- 该化合物 2-氯苯-1,3,5-三醇已通过各种方法合成。刘等人(2008 年)开发了一种便利的方法,用于合成了相关化合物 (2S,3R,4R,5S,6R)-2-(3-(4-乙基苄基)-4-氯苯基)-6-(羟甲基)-四氢-2H-吡喃-3,4,5-三醇,原料是 4-溴-2-(溴甲基)-1-氯苯 (Liu, Li, Lu, & Miao, 2008)。

催化和氧化研究

- 已对氯苯和 1,3,5-三氯苯等氯化苯进行了催化氧化研究,以研究氧化行为和反应途径。此项研究对于理解氯化苯的分子结构特性及其对催化氧化的影响具有重要意义 (Wang, Wang, Liu, Zhu, Guo, & Qi, 2015)。

细菌脱卤呼吸

- 细菌在厌氧条件下氯化苯的还原性脱氯研究是一个重要的研究领域。此过程涉及将较高氯化苯转化为较低氯化形式,然后好氧细菌可对这些形式进行矿化。此项研究对于理解氯化合物的环境影响和生物降解过程至关重要 (Adrian, Szewzyk, Wecke, & Görisch, 2000)。

催化加氢脱氯

- 已对 1,2-二氯苯等氯化苯在过渡金属氧化物上的催化加氢脱氯进行了研究,以了解不同催化剂的反应性和有效性。此类研究对于开发处理氯化合物的更有效且更环保的方法至关重要 (Krishnamoorthy, Rivas, & Amiridis, 2000)。

溶剂变色效应研究

- 已探讨了溶剂变色效应对氯苯衍生物吸收光谱的影响,提供了这些化合物在不同溶剂中的相互作用机制的见解。此项研究对于理解氯苯衍生物在不同环境中的物理和化学性质至关重要 (Gülseven, Taşal, Sıdır, Güngör, Berber, & Öǧretir, 2009)。

高效降解技术

- 已对非热等离子体反应器中氯苯的高效降解和使用 CeO2/HZSM-5 等特定催化剂进行了研究。此类研究对于开发从各种环境中有效且高效地去除氯化合物的新的方法至关重要 (Jiang, Nie, Zhu, Wang, Chen, Mao, Cheng, & Anderson, 2017)。

作用机制

Target of Action

It is known to be involved in the biosynthesis of secondary metabolites in certain bacteria .

Mode of Action

It is known that an intermediate in the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), phloroglucinol, is transformed by a halogenase into mono- and di-chlorinated phloroglucinols . These chlorinated phloroglucinols function as intra- and inter-cellular signals .

Biochemical Pathways

2-Chlorobenzene-1,3,5-triol is involved in the metabolic co-regulation of secondary metabolites in microbes . An intermediate in DAPG biosynthesis, phloroglucinol, is transformed into chlorinated derivatives that function as cell-cell communication signals inducing the expression of pyoluteorin biosynthetic genes .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

The result of the action of 2-Chlorobenzene-1,3,5-triol is the induction of the expression of pyoluteorin biosynthetic genes, leading to pyoluteorin production . This results in the inhibition of certain plant-pathogenic bacteria .

Action Environment

It is known that the compound is stable at room temperature .

未来方向

属性

IUPAC Name |

2-chlorobenzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZCXPDKIEKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzene-1,3,5-triol | |

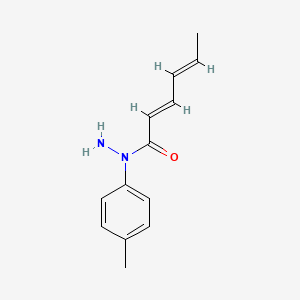

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)